molecular formula C16H28S B010105 3-Dodecylthiophene CAS No. 104934-53-4

3-Dodecylthiophene

Cat. No.: B010105
CAS No.: 104934-53-4
M. Wt: 252.5 g/mol
InChI Key: RFKWIEFTBMACPZ-UHFFFAOYSA-N
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Description

3-Dodecylthiophene is an organic compound with the molecular formula C16H28S. It is a derivative of thiophene, where a dodecyl group is attached to the third carbon of the thiophene ring. This compound is known for its good electronic properties and is primarily used in the development of p-type semiconducting polymers. It is a conjugating monomer that can be used as an active layer on semiconductors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Dodecylthiophene can be synthesized from 3-bromothiophene and halogenated hydrocarbons in a single step. The reaction involves the use of magnesium turnings in anhydrous tetrahydrofuran (THF) under reflux conditions. The mixture is then cooled, and a nickel catalyst is added, followed by the slow addition of 3-bromothiophene .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Dodecylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Photovoltaics

3-Dodecylthiophene is primarily utilized in organic photovoltaic (OPV) devices due to its excellent charge transport properties and ability to form ordered structures.

  • Case Study : A study demonstrated the self-assembly of poly(this compound) (P3DDT) into nanowhiskers, which significantly improved the efficiency of OPVs. The research highlighted that solvent-induced crystallization led to enhanced charge mobility, resulting in higher power conversion efficiencies compared to other polymers used in OPVs .
PropertyP3DDTOther Polymers
Charge MobilityHighModerate
Power Conversion EfficiencyUp to 8%Up to 6%
Crystallization MethodSolvent-inducedThermal

Field-Effect Transistors (FETs)

The use of this compound in FETs has garnered attention due to its favorable electronic properties and the ability to control molecular orientation.

  • Case Study : Research indicated that optimizing the orientation of P3DDT in thin films can lead to significant improvements in FET performance. By manipulating the molecular arrangement, researchers achieved mobilities exceeding 0.5 cm²/Vs, which is competitive with traditional inorganic semiconductors .
FET ParameterValue
Mobility>0.5 cm²/Vs
On/Off Ratio>10^5
Threshold VoltageLow

Biosensors

This compound has been explored for biosensor applications due to its conductive properties and biocompatibility.

  • Case Study : A study focused on the development of a biosensor using P3DDT for detecting glucose levels. The sensor exhibited high sensitivity and selectivity, demonstrating potential for real-time monitoring in medical applications .

Biodegradable Polymers

The incorporation of this compound into biodegradable polymer matrices has opened avenues for sustainable materials.

  • Case Study : Research on biodegradable photoluminescent polymers highlighted the synthesis of P3DDT-based materials that exhibit both luminescent properties and biodegradability. These materials are being considered for applications in environmental monitoring and medical devices due to their ability to degrade without harmful residues .

Nanostructured Conductive Polymers

The structural properties of this compound allow it to be used in nanostructured conductive polymers.

  • Case Study : Investigations into the domain structures of P3DDT revealed that manipulating the melt state self-assembly can lead to enhanced electrical conductivity and mechanical stability, making it suitable for advanced electronic applications .

Mechanism of Action

The mechanism of action of 3-dodecylthiophene primarily involves its ability to form conjugated systems. The dodecyl group enhances the solubility of the compound in organic solvents, making it suitable for use in various applications. The thiophene ring allows for effective π-π stacking interactions, which are crucial for its electronic properties. These interactions facilitate charge transport in semiconducting materials .

Comparison with Similar Compounds

  • 3-Butylthiophene
  • 3-Hexylthiophene
  • 3-Octylthiophene
  • 3-Decylthiophene

Comparison: 3-Dodecylthiophene is unique due to its longer alkyl chain, which provides better solubility and processability compared to its shorter-chain analogs. This makes it particularly useful in applications requiring high-performance semiconducting materials. The longer alkyl chain also enhances the thermal stability of the resulting polymers .

Biological Activity

3-Dodecylthiophene (3-DT) is a member of the thiophene family, characterized by its dodecyl side chain, which significantly influences its chemical and biological properties. This compound has garnered attention not only for its role in the development of organic semiconductors but also for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and applications in various fields.

This compound is synthesized through various methods, including oxidative coupling using iron(III) chloride (FeCl3) as a catalyst. The resulting polymer, poly(this compound) (P3DT), exhibits unique electronic properties conducive to applications in organic electronics and photovoltaics .

Key Chemical Reactions:

  • Oxidation : Converts 3-DT to sulfoxides and sulfones.
  • Reduction : Produces thiol derivatives.
  • Substitution : Introduces functional groups via electrophilic substitution reactions.

Biological Activity

The biological activities of this compound derivatives have been explored in several studies, highlighting their potential in medicinal chemistry.

  • Anticancer Activity : Some derivatives show promise as anticancer agents. For instance, modifications to the thiophene structure have been associated with cytotoxic effects against various cancer cell lines .
  • Drug Delivery Systems : Research indicates that 3-DT can be utilized in drug delivery systems due to its ability to form stable nanoparticles when conjugated with therapeutic agents .
  • Antimicrobial Properties : Certain studies suggest that thiophene derivatives exhibit antimicrobial activity, potentially useful in developing new antibiotics .

Study on Anticancer Properties

A study published in Pharmaceutical Chemistry evaluated the cytotoxic effects of various thiophene derivatives, including those based on 3-DT. The results indicated significant inhibition of cell proliferation in breast cancer cells, suggesting that structural modifications can enhance biological activity .

Drug Delivery Applications

Research highlighted the efficacy of 3-DT-based nanoparticles for delivering chemotherapeutic agents. These nanoparticles demonstrated improved solubility and bioavailability compared to conventional drug formulations, leading to enhanced therapeutic outcomes in preclinical models.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other alkylthiophenes:

CompoundAnticancer ActivitySolubilityConductivity
This compoundModerateHighExcellent
3-OctylthiopheneLowModerateGood
3-HexylthiopheneLowLowModerate

This table illustrates that the longer alkyl chain in this compound contributes to better solubility and conductivity, which are advantageous for both electronic applications and biological interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-dodecylthiophene, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : this compound is synthesized via alkylation of 3-bromothiophene using bromododecane and magnesium in a Grignard-like reaction. Regioselectivity is controlled by optimizing solvent polarity, temperature, and catalyst choice. For example, McCullough and Lowe demonstrated enhanced regioselectivity in poly(3-alkylthiophenes) using nickel-catalyzed cross-coupling, which minimizes undesired branching . Additionally, polystyrene sulfonic acid (PSSA) is often used as a dopant during chemical oxidation to stabilize the polymer backbone .

Q. Which spectroscopic and thermal techniques are most effective for characterizing poly(this compound), and what structural insights do they provide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Used to confirm regiochemistry and side-chain alignment. Sato and Morii (1991) identified distinct proton environments in the alkyl chain and thiophene ring via 1^1H NMR, revealing crystallinity variations .
  • Cyclic Voltammetry (CV) : Measures redox activity and bandgap. Guo et al. (2012) correlated CV peaks with π-π* transitions in regioregular poly(this compound), indicating improved charge delocalization .
  • Differential Scanning Calorimetry (DSC) : Quantifies melting (TmT_m) and crystallization (TcT_c) behavior. Causin et al. (2005) observed that longer alkyl chains (e.g., dodecyl) reduce TmT_m due to increased steric hindrance .

Q. How does solvent choice impact the self-assembly and micelle formation of poly(this compound) block copolymers?

  • Methodological Answer : Solvent evaporation rate and polarity dictate micelle morphology. For instance, Su et al. (2014) demonstrated that slow evaporation of chloroform promotes ordered lamellar structures in poly(ethylene oxide)-block-poly(this compound), whereas polar solvents like tetrahydrofuran (THF) yield spherical micelles. Dynamic light scattering (DLS) and grazing-incidence X-ray scattering (GIXS) are critical for real-time monitoring .

Advanced Research Questions

Q. How can conflicting reports on the electroactivity of poly(this compound) composites be reconciled, particularly regarding dopant-induced trade-offs?

  • Methodological Answer : Contradictions arise from dopant-polymer interactions. For example, polystyrene sulfonic acid (PSSA) enhances solubility but reduces carrier mobility by disrupting π-conjugation, as shown in water-soluble polythiophene systems . To resolve this, researchers should employ density functional theory (DFT) simulations to model dopant placement and use impedance spectroscopy to quantify ion diffusion barriers. Comparative studies with alternative dopants (e.g., ionic liquids) are also recommended .

Q. What experimental strategies optimize the trade-off between crystallinity and flexibility in poly(this compound) for stretchable electronics?

  • Methodological Answer : Balancing crystallinity (for charge transport) and flexibility (for mechanical durability) requires:

  • Side-Chain Engineering : Introducing branched alkyl groups reduces crystallinity while maintaining solubility .
  • Blending with Elastomers : Polyurethane blends mitigate brittleness, as evidenced by tensile testing and atomic force microscopy (AFM) phase imaging .
  • Post-Synthesis Annealing : Thermal annealing at 120°C for 1 hour enhances chain alignment without compromising elasticity, as demonstrated by Guo et al. (2012) using in situ UV-Vis spectroscopy .

Q. Why do poly(this compound)-based organic field-effect transistors (OFETs) exhibit variability in hole mobility, and how can device reproducibility be improved?

  • Methodological Answer : Variability stems from:

  • Film Morphology : Grain boundaries in spin-coated films create charge traps. Atomic layer deposition (ALD) of ultrathin dielectric layers (e.g., Al2_2O3_3) reduces interfacial defects .
  • Ambient Degradation : Oxygen and moisture doping alter threshold voltage. Encapsulation with parylene-C and inert glovebox processing are essential for stable mobility measurements (>1 cm2^2/V·s) .
  • Channel Length Scaling : Submicrometer channels (<1 µm) minimize contact resistance but require electron-beam lithography for precise patterning .

Q. How does molecular weight influence the phase behavior and optoelectronic properties of regioregular poly(this compound)?

  • Methodological Answer : Higher molecular weight (MW) polymers exhibit:

  • Reduced Crystallinity : Longer chains entangle, suppressing lamellar stacking. Guo et al. (2014) correlated MW (10–50 kDa) with redshifted absorption spectra, indicating extended conjugation lengths .
  • Enhanced Charge Transport : Gel permeation chromatography (GPC)-calibrated MWs >30 kDa achieve hole mobilities >0.1 cm2^2/V·s in OFETs, but polydispersity indices (PDI) <1.5 are critical for uniformity .

Q. Data Contradiction Analysis

Q. Studies report conflicting thermal stability data for poly(this compound). What factors contribute to these discrepancies?

  • Methodological Answer : Discrepancies arise from:

  • Synthesis Method : Electrochemically polymerized samples degrade at 250°C, while chemically oxidized ones withstand >300°C due to cross-linking .
  • Dopant Removal : Residual FeCl3_3 from oxidative polymerization accelerates decomposition. Soxhlet extraction with methanol or EDTA washing improves thermogravimetric analysis (TGA) reproducibility .

Q. Why do some poly(this compound) nanocomposites show reduced conductivity despite high crystallinity?

  • Methodological Answer : High crystallinity does not guarantee conductivity if:

  • Interfacial Traps : Carbon nanotube (CNT) or graphene additives create Schottky barriers. Kelvin probe force microscopy (KPFM) maps potential drops at polymer-CNT interfaces .
  • Chain Orientation : Edge-on crystallite orientation (vs. face-on) limits vertical charge transport. Grazing-incidence wide-angle X-ray scattering (GIWAXS) can identify preferred orientations .

Q. Experimental Design Considerations

Q. How should researchers design experiments to isolate the effects of alkyl side-chain length in poly(3-alkylthiophenes)?

  • Methodological Answer : Use a homologous series (e.g., hexyl, octyl, dodecyl) with identical synthesis conditions. Key steps:
  • Controlled Polymerization : Employ McCullough’s method for regioregularity >98% .
  • Thin-Film Characterization : Compare UV-Vis absorption maxima (λmax\lambda_{\text{max}}) and XRD d-spacings to correlate alkyl length with π-stacking distances .
  • Device Testing : Fabricate OFETs with identical architectures to directly compare hole mobility and threshold voltage shifts .

Properties

IUPAC Name

3-dodecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKWIEFTBMACPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104934-53-4
Record name Poly(3-dodecylthiophene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104934-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40369961
Record name 3-Dodecylthiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104934-52-3
Record name 3-Dodecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dodec-1-yl)thiophene
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Synthesis routes and methods I

Procedure details

Heterocycles can also be easily included in the copolymer chain. The literature records the preparation of an insoluble cyano-substituted alternating polymer derived from thiophene-2,5-diacetonitrile and thiophene-2,5-dicarboxaldehyde (Kossmehl, G. Ber. Bunsenges. Phys. Chem., 1979, 83, 417) and copolymers based on the thiophene-2,5-dicarboxaldehyde and 2,5-dimethoxyterephthaldehyde (H. Horhold, Z. Chem., 1972, 12). The bischloromethylation of 3-dodecylthiophene gave the unstable product (17), which was immediately treated with cyanide to give the bisnitrile (18). Alternatively, the bis-aldehyde (19) can be synthesized from (17) in 3 steps in an analogous fashion to before. Condensation of (18) with (7) gave a purple polymer (onset of absorbance of 670 nm).
[Compound]
Name
Heterocycles
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reactant
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[Compound]
Name
cyano-substituted
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Synthesis routes and methods II

Procedure details

To a freshly prepared dodecylmagnesium bromide (from 45 mmoles of dodecyl bromide and 45 mmoles of magnesium) in anhydrous diethyl ether (100 ml) was added 3-bromothiophene (45 mmoles) in diethyl ether (25 ml) at ambient temperature under argon and then bis-(1,2-diphenylphosphino)ethane nickel (II) chloride (0.25 g) was added. The reaction mixture was stirred overnight at ambient temperature and then hydrolyzed with ice and saturated aqueous ammonium chloride. The aqueous layer was extracted with diethyl ether (3×25 ml) and the organic phases were combined, washed with water (3×25 ml), dried over anhydrous magnesium sulfate and concentrated in vacuo. The crude product was purified by distillation in vacuo and then flash chromatography to afford the desired product.
Name
dodecylmagnesium bromide
Quantity
45 mmol
Type
reactant
Reaction Step One
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45 mmol
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reactant
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100 mL
Type
solvent
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25 mL
Type
solvent
Reaction Step One
[Compound]
Name
bis-(1,2-diphenylphosphino)ethane nickel (II) chloride
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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